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Abstract
AS1134900 is a potent and highly selective small-molecule inhibitor of NADP+-dependent

malic enzyme 1 (ME1), a key metabolic enzyme implicated in various cancers. This technical

guide provides a comprehensive overview of AS1134900, detailing its mechanism of action,

quantitative inhibitory data, experimental protocols for its evaluation, and its role in relevant

signaling pathways. AS1134900 acts as an uncompetitive and allosteric inhibitor, binding to a

novel site on the ME1 enzyme distinct from the active site.[1][2][3] This guide is intended for

researchers, scientists, and drug development professionals interested in the therapeutic

potential of targeting ME1 with selective inhibitors like AS1134900.

Introduction to Malic Enzyme 1 (ME1) and
AS1134900
Malic enzyme 1 (ME1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of L-

malate to pyruvate, concurrently reducing NADP+ to NADPH.[3] This reaction is a crucial

source of cytosolic NADPH, which is essential for reductive biosynthesis, such as fatty acid

synthesis, and for the regeneration of reduced glutathione, a key antioxidant. Given its role in

providing building blocks for cell growth and in maintaining redox homeostasis, ME1 is

frequently upregulated in various cancers and is considered a promising therapeutic target.[3]

[4]
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AS1134900 was identified as a highly selective inhibitor of ME1.[3] It exhibits an uncompetitive

mode of inhibition with respect to both L-malate and NADP+, meaning it binds to the enzyme-

substrate complex.[3] Furthermore, AS1134900 is an allosteric inhibitor, binding to a novel

pocket on the ME1 enzyme, which was confirmed by X-ray crystallography.[1][3]

Quantitative Inhibitory Data
The inhibitory activity of AS1134900 against ME1 has been characterized through various

biochemical assays. The following table summarizes the key quantitative data available for

AS1134900.

Parameter Value Enzyme Substrates Comments

IC50 0.73 µM Human ME1
L-malate,

NADP+

Determined

using a

diaphorase/resaz

urin-coupled

assay.[3]

Selectivity
No detectable

inhibition
Human ME2 -

Demonstrates

high selectivity

for ME1 over the

mitochondrial

isoform ME2.[3]

Mechanism of

Inhibition
Uncompetitive Human ME1

L-malate,

NADP+

Both Km and

Vmax decrease

with increasing

inhibitor

concentration.[3]

Mechanism of Action
AS1134900's mechanism of action is characterized by its uncompetitive and allosteric nature.

Uncompetitive Inhibition: AS1134900 binds specifically to the ME1-substrate complex (the

ternary complex of ME1, L-malate, and NADP+). This mode of inhibition is distinct from

competitive inhibition, where the inhibitor competes with the substrate for the active site, and
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non-competitive inhibition, where the inhibitor binds to a site other than the active site and

can bind to both the free enzyme and the enzyme-substrate complex. In uncompetitive

inhibition, the inhibitor's binding site is only formed after the substrate has bound to the

enzyme. Kinetically, this results in a decrease in both the apparent Vmax and the apparent

Km of the enzyme for its substrates.[3]

Allosteric Inhibition: X-ray crystallography studies have revealed that AS1134900 binds to a

novel allosteric pocket on ME1, remote from the active site where malate and NADP+ bind.

[1][3] This binding event locks the enzyme in an inactive conformation, preventing the

catalytic reaction from proceeding.

Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize

AS1134900.

Diaphorase/Resazurin-Coupled ME1 Inhibition Assay
This high-throughput screening assay is used to measure the enzymatic activity of ME1 and

the inhibitory potential of compounds like AS1134900.

Principle: The NADPH produced by the ME1-catalyzed reaction is used by diaphorase to

reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The rate of resorufin

production is directly proportional to the ME1 activity.

Protocol Outline:

Reaction Mixture Preparation: A reaction mixture is prepared containing ME1 enzyme, L-

malate, NADP+, diaphorase, and resazurin in a suitable buffer.

Compound Addition: Test compounds, such as AS1134900, are added to the reaction

mixture at various concentrations.

Incubation: The reaction is incubated at a controlled temperature.

Fluorescence Measurement: The fluorescence of resorufin is measured over time using a

plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
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Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence

versus time plot. IC50 values are determined by plotting the percentage of inhibition against

the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

[5]

X-ray Crystallography
X-ray crystallography was employed to determine the three-dimensional structure of ME1 in

complex with AS1134900 and NADPH, providing insights into its allosteric binding mode.

Protocol Outline:

Protein Expression and Purification: Recombinant human ME1 is expressed and purified to

homogeneity.

Crystallization: Crystals of the ME1-NADPH-AS1134900 complex are grown using vapor

diffusion or other crystallization techniques.[6]

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction

pattern is recorded.[1]

Structure Determination and Refinement: The diffraction data is processed to determine the

electron density map, from which the atomic model of the protein-inhibitor complex is built

and refined. The final structure of ME1 in complex with NADPH and AS1134900 has been

deposited in the Protein Data Bank (PDB) with the accession code 7X11.[1]

Cell Proliferation Assay (PATU-8988T)
This assay is used to assess the effect of AS1134900 on the growth of cancer cells.

Principle: Various methods can be used to measure cell proliferation, such as quantifying the

metabolic activity of viable cells (e.g., MTT or WST-1 assays) or by direct cell counting.

Protocol Outline (General):

Cell Seeding: Pancreatic cancer cells (e.g., PATU-8988T) are seeded into 96-well plates and

allowed to attach overnight.[7]
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Compound Treatment: The cells are treated with various concentrations of AS1134900 or a

vehicle control.

Incubation: The cells are incubated for a defined period (e.g., 5 days).

Viability Assessment: A cell viability reagent (e.g., MTT, WST-1) is added to the wells, and

after a further incubation period, the absorbance is measured using a microplate reader.

Data Analysis: The absorbance values are normalized to the vehicle-treated control to

determine the percentage of cell viability.

Note: In a study, AS1134900 at concentrations of 10-100 µM for 5 days showed no inhibition of

proliferation in the pancreatic cancer cell line PATU-8988T, which was suggested to be due to

insufficient cell permeability.

Signaling Pathways and Logical Relationships
ME1 is positioned at a critical juncture of cellular metabolism and has been implicated in

modulating key signaling pathways involved in cancer progression. The inhibition of ME1 by

AS1134900 is expected to impact these pathways.

ME1 Inhibition and Cellular Metabolism
The primary role of ME1 is the production of NADPH and pyruvate from malate. By inhibiting

ME1, AS1134900 directly curtails the supply of these crucial metabolites. This can have

significant downstream effects on cellular processes that are highly dependent on them, such

as fatty acid synthesis and redox balance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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